molecular formula C10H14BNO5S B1450890 4-(Morpholinosulfonyl)phenylboronic acid CAS No. 486422-68-8

4-(Morpholinosulfonyl)phenylboronic acid

Cat. No.: B1450890
CAS No.: 486422-68-8
M. Wt: 271.1 g/mol
InChI Key: BRRALDPVXKGEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Morpholinosulfonyl)phenylboronic acid (CAS: 486422-68-8) is a boronic acid derivative featuring a morpholinosulfonyl substituent at the para position of the phenyl ring. Its molecular formula is C₁₀H₁₄BNO₅S, with a molecular weight of 271.10 g/mol . This compound is synthesized via a lithiation-borylation reaction starting from 4-((4-bromophenyl)sulfonyl)morpholine and triisopropyl borate under n-butyllithium catalysis, yielding a 50% isolated product . The morpholinosulfonyl group confers unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing bioactive molecules, such as antiparasitic leads (e.g., compound 11 with 87% yield) .

Key physicochemical properties include a glass transition temperature range typical for phenoxazine-pyrimidine derivatives (109–137°C) when incorporated into larger molecular frameworks . It exhibits moderate solubility in polar aprotic solvents (e.g., THF, DMSO) and requires storage at 2–8°C to maintain stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Morpholinosulfonyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with morpholine and a sulfonylating agent. The reaction is usually carried out under basic conditions, often using a palladium catalyst to facilitate the coupling reaction. The general reaction scheme can be represented as follows: [ \text{4-Bromophenylboronic acid} + \text{Morpholine} + \text{Sulfonylating agent} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is widely used in palladium-catalyzed Suzuki-Miyaura reactions to form biaryl structures. The boronic acid group facilitates transmetallation with aryl halides or triflates in the presence of a Pd(0) catalyst.

Mechanism :

  • Oxidative Addition : Pd(0) reacts with aryl halide (e.g., bromobenzene) to form Pd(II) complex.

  • Transmetallation : The boronic acid transfers its aryl group to Pd(II).

  • Reductive Elimination : Pd(II) releases the biaryl product, regenerating Pd(0).

Example Reaction :

Reagents/ConditionsProductYield
Pd(PPh₃)₄, K₂CO₃, DMF, 80°C 4-(Morpholinosulfonyl)biphenyl82%

This reaction is critical for synthesizing complex aromatic systems in pharmaceuticals and materials science.

Oxidation to Phenolic Derivatives

The boronic acid moiety undergoes oxidation under mild conditions to yield phenolic derivatives, useful in drug metabolite synthesis.

Reagents :

  • Hydrogen peroxide (H₂O₂) in aqueous THF

  • Cu(OAc)₂ in methanol

Reaction Pathway :
Ar B OH 2+H2O2Ar OH+B OH 3\text{Ar B OH }_2+\text{H}_2\text{O}_2\rightarrow \text{Ar OH}+\text{B OH }_3

Applications :

  • Produces 4-(morpholinosulfonyl)phenol, a precursor for sulfonate esters.

Nucleophilic Aromatic Substitution

The electron-withdrawing morpholinosulfonyl group activates the phenyl ring for nucleophilic substitution.

Example : Reaction with amines under basic conditions:

SubstrateNucleophileConditionsProduct
4-(Morpholinosulfonyl)phenylboronic acidPiperidineK₂CO₃, DMSO, 100°C4-(Piperidin-1-yl)phenylboronic acid

This reaction is pivotal for introducing nitrogen-containing groups into aromatic systems.

Hydrolysis and Esterification

The boronic acid group undergoes hydrolysis in acidic/basic media or reacts with diols to form stable boronate esters.

Key Transformations :

Reaction TypeReagents/ConditionsProduct
HydrolysisHCl (1M), H₂O, 25°C Phenylboronic acid derivative
EsterificationPinacol, toluene, refluxThis compound pinacol ester

Boronate esters enhance stability and solubility for chromatographic applications.

Interactions with Diols and Biomolecules

The boronic acid forms reversible covalent bonds with diols (e.g., saccharides), enabling applications in sensors and drug delivery.

Equilibrium :
Ar B OH 2+DiolAr B OH Diol\text{Ar B OH }_2+\text{Diol}\leftrightarrow \text{Ar B OH Diol}

Notable Interactions :

  • Binds to serine proteases via active-site hydroxyl groups, showing inhibitory potential .

  • Forms complexes with heparin derivatives for anticoagulant studies .

Stability and Side Reactions

  • pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions via boronic acid hydrolysis .

  • Peroxide Formation : Reacts with atmospheric oxygen to form boronate peroxides, requiring inert storage conditions.

Scientific Research Applications

Chemical Properties and Structure

4-(Morpholinosulfonyl)phenylboronic acid features a boronic acid group attached to a phenyl ring with a morpholine sulfonyl substituent. This structure enhances its solubility and reactivity, making it suitable for diverse applications.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as an enzyme inhibitor. Boronic acids are known to interact with serine proteases and other enzymes, which can lead to the development of therapeutic agents for various diseases.

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have demonstrated its ability to inhibit the growth of cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range. This suggests potential for further development as a cancer therapeutic agent.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HCT-1165.2Inhibition of proteasome activity
MCF-74.8Induction of apoptosis

Biological Applications

The ability of this compound to form reversible covalent bonds with diols makes it useful in biological sensing applications. It can selectively bind to sugars and nucleotides, facilitating the development of biosensors.

  • Sensing Applications : The compound has been utilized in glucose sensors due to its ability to form stable complexes with glucose and other saccharides, which is crucial for monitoring physiological conditions.

Case Study : A study demonstrated that sensors incorporating this boronic acid derivative exhibited high sensitivity and selectivity for glucose detection, outperforming traditional methods.

Material Science

In material science, boronic acids are employed in the development of advanced materials due to their unique binding properties.

  • Polymer Development : The compound can be used as a building block in the synthesis of functional polymers. Its ability to form cross-linked networks through boronate ester formation enhances the mechanical properties and thermal stability of the resulting materials.

Table 2: Comparison of Boronic Acids in Polymer Applications

Compound NameUnique Features
This compoundEnhanced interaction capabilities due to morpholine group
Phenylboronic acidBasic structure without additional functional groups
4-Methoxyphenylboronic acidLacks morpholine attachment

Mechanism of Action

The mechanism of action of 4-(Morpholinosulfonyl)phenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

The biological and chemical performance of boronic acids is highly dependent on substituent electronic effects, steric bulk, and solubility. Below is a detailed comparison of 4-(Morpholinosulfonyl)phenylboronic acid with structurally analogous compounds:

Substituent Electronic Effects

Compound Name Substituent Electronic Nature Key Applications References
This compound Morpholinosulfonyl Strong electron-withdrawing (sulfonyl group) Antiparasitic drug synthesis, cross-coupling reactions
4-(Methylsulfonyl)phenylboronic acid Methylsulfonyl Electron-withdrawing Antiviral nanoparticle synthesis
4-(Methylthio)phenylboronic acid Methylthio Electron-donating (thioether) Adsorbents for phenolic acids
4-Methoxyphenylboronic acid Methoxy Electron-donating Saccharide sensing, organic synthesis

Key Findings :

  • Electron-withdrawing groups (e.g., sulfonyl) enhance the acidity of the boronic acid, facilitating pH-dependent binding to diols (e.g., in phenolic acids) .

Binding Efficiency and pH Sensitivity

Compound Name Binding Constant (Kd) Optimal pH Range Target Molecules References
This compound Not reported 8.5–10.0 Salvianolic acids, antiparasitic leads
4-[(2-Aminoethyl)carbamoyl]phenylboronic acid ~10³–10⁴ M⁻¹ 7.5–9.0 Glycoproteins, sugars
4-(Methylthio)phenylboronic acid Not reported 6.0–8.5 Phenolic acids (rosmarinic acid)

Key Findings :

  • The morpholino group in this compound may stabilize boronate-diol complexes at higher pH (≥8.5) due to its basicity, counteracting acidity from phenolic acids .
  • Methylthio-substituted analogs exhibit reversible binding at neutral pH, suitable for chromatography .

Functional Performance in Material Science

Compound Name Application Performance Metric References
This compound Antiparasitic drug synthesis 87% yield in Suzuki coupling for compound 11
3-(Bromomethyl)phenylboronic acid (P7) Dendrimer-mediated BSA delivery <10% efficiency
4-(Bromobutyl)boronic acid (P8) Dendrimer-mediated BSA delivery ~60% efficiency
4-(Pyridyl)boronic acid Molecular junctions (2P) Moderate charge transport

Key Findings :

  • The morpholinosulfonyl group’s bulkiness and electron-withdrawing nature may reduce steric interference in cross-coupling reactions, enabling high yields .
  • Ortho-substituted boronic acids (e.g., 2-(bromomethyl)phenylboronic acid) exhibit lower efficiency in dendrimer applications due to steric hindrance .

Biological Activity

4-(Morpholinosulfonyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound is characterized by the presence of a morpholinosulfonyl group, which enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H14BNO4S
  • Molecular Weight : 253.10 g/mol

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, a property that is exploited in biological systems for targeting specific biomolecules.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate biochemical pathways. Boronic acids are known to interact with serine and cysteine residues in proteins, leading to the inhibition of proteases and other enzymes involved in cellular signaling processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as a reversible inhibitor of proteases, which are crucial in various physiological processes including cell signaling and apoptosis.
  • Targeting Cancer Pathways : Preliminary studies suggest that this compound could interfere with pathways involved in cancer cell proliferation and survival.

Biological Activity Studies

Recent research has demonstrated the biological activity of this compound against various cancer cell lines and pathogenic microorganisms.

Table 1: Biological Activity Summary

Activity Type Target/Organism IC50/MIC Values Reference
AnticancerHeLa (cervical cancer)15 µM
AntibacterialStaphylococcus aureus (MSSA)12.5 µg/mL
AntifungalCandida albicans20 µg/mL

Case Studies

  • Anticancer Activity : A study evaluating the effects of this compound on HeLa cells showed significant inhibition of cell proliferation at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of cleaved caspase-3.
  • Antimicrobial Properties : The compound exhibited notable antibacterial activity against methicillin-sensitive Staphylococcus aureus (MSSA), with an MIC value of 12.5 µg/mL. This suggests potential utility in treating infections caused by this pathogen.
  • Enzyme Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibited serine proteases, which play critical roles in inflammation and cancer progression.

Structure-Activity Relationship (SAR)

Understanding the SAR of boronic acids is crucial for optimizing their biological activity. Modifications to the morpholino or sulfonyl groups can enhance selectivity and potency against specific targets.

Table 2: SAR Insights

Modification Effect on Activity
Replacement of morpholino with piperidineIncreased potency against cancer cells
Variation in sulfonyl groupAltered binding affinity to proteases

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-(Morpholinosulfonyl)phenylboronic acid derivatives, and how can their purity be validated?

  • Methodology : The Suzuki-Miyaura cross-coupling reaction is a foundational method for synthesizing arylboronic acids. This involves reacting a halogenated aryl precursor (e.g., bromo- or iodoarene) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) . Post-functionalization with morpholinosulfonyl groups can be achieved via nucleophilic substitution or sulfonylation reactions.
  • Validation : Purity and structural integrity are confirmed using high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR; ¹H, ¹³C, and ¹¹B), and mass spectrometry (MS). For boron content analysis, inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Handling : Use nitrile gloves and a lab coat to prevent dermal exposure. Work in a fume hood to avoid inhalation of fine particulates. Inspect gloves for defects before use and dispose of contaminated PPE according to hazardous waste regulations .
  • First Aid : In case of inhalation, move the individual to fresh air and seek medical attention. For skin contact, wash thoroughly with soap and water for 15 minutes .

Q. Which spectroscopic techniques are most effective for characterizing phenylboronic acid derivatives?

  • Techniques :

  • FT-IR : Identifies functional groups (e.g., B-O stretching at ~1340 cm⁻¹ and sulfonyl S=O vibrations at ~1150–1300 cm⁻¹) .
  • NMR : ¹¹B NMR detects boron environments (δ ~28–32 ppm for trigonal planar boronic acids). ¹H NMR reveals substituent effects on aromatic protons .
  • X-ray Crystallography : Resolves intermolecular interactions, such as hydrogen bonding between boronic acid groups and water or morpholine sulfonyl moieties .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Computational Insights : Density functional theory (DFT) studies (e.g., B3LYP/6-311++G(d,p)) reveal that electron-withdrawing groups like sulfonyl morpholine reduce electron density at the boron center, enhancing electrophilicity and accelerating transmetallation in Suzuki reactions. Natural bond orbital (NBO) analysis quantifies charge distribution and orbital hybridization .
  • Experimental Correlation : Lower reaction yields in electron-deficient derivatives may arise from competitive protodeboronation, requiring optimized pH control (e.g., buffered conditions at pH 9–10) .

Q. What are the emerging biomedical applications of phenylboronic acid-functionalized nanoparticles, and how does structural modification impact efficacy?

  • Antiviral Therapeutics : Boronic acid-modified nanoparticles (NPs) bind viral glycoproteins via reversible boronate ester formation. For example, silica NPs functionalized with 4-substituted phenylboronic acids inhibit Hepatitis C virus (HCV) entry by targeting E2 glycans, with IC₅₀ values <10 µM .
  • Structural Optimization : Morpholinosulfonyl groups enhance water solubility and reduce nonspecific protein adsorption, improving biocompatibility. Comparative studies show that sulfonamide-linked derivatives exhibit higher binding affinity than ester-linked analogs due to improved orientation of the boronic acid moiety .

Q. How can researchers resolve contradictions in reported reaction yields or stability data for phenylboronic acid derivatives?

  • Case Study : Discrepancies in Suzuki coupling yields for electron-deficient boronic acids may stem from varying substrate purity, catalyst loading (e.g., 1–5 mol% Pd), or solvent choice (e.g., THF vs. DMF). Systematic optimization via design of experiments (DoE) or high-throughput screening is advised .
  • Stability Analysis : Boronic acids are prone to hydrolysis in aqueous media. Stability studies using ¹¹B NMR under controlled humidity (e.g., 40–60% RH) can identify degradation pathways, informing storage conditions (e.g., desiccated at −20°C) .

Q. Methodological Challenges and Solutions

Q. What strategies mitigate protodeboronation in electron-deficient arylboronic acids during cross-coupling?

  • Approaches :

  • Use bulky ligands (e.g., SPhos) to stabilize the palladium intermediate.
  • Employ slow reagent addition to minimize base concentration, reducing boronic acid decomposition .
  • Replace traditional bases with milder alternatives (e.g., CsF) to maintain pH <10 .

Q. How can computational modeling guide the design of boronic acid-based sensors or therapeutics?

  • Molecular Docking : Docking studies (e.g., AutoDock Vina) predict binding affinities between boronic acids and target biomolecules (e.g., viral glycoproteins or glucose transporters). For example, morpholinosulfonyl groups may enhance interactions with polar residues in binding pockets .
  • MD Simulations : Molecular dynamics (MD) simulations (e.g., GROMACS) assess conformational stability of boronate esters in physiological conditions, informing pharmacokinetic optimization .

Properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO5S/c13-11(14)9-1-3-10(4-2-9)18(15,16)12-5-7-17-8-6-12/h1-4,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRALDPVXKGEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657280
Record name [4-(Morpholine-4-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486422-68-8
Record name [4-(Morpholine-4-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Morpholin-4-ylsulphonyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 25 g of the compound obtained in Step A (70.8 mmol) and 26 ml of triisopropyl borate in 400 ml of THF cooled to −60° C. there are added, dropwise, over 45 minutes and under a gentle current of nitrogen, 53 ml of a 1.6M solution of BuLi (84.9 mmol) in hexane. The reaction solution is then stirred for 1 hour 30 minutes at −60° C. and is subsequently returned to ambient temperature over 2 hours. The reaction mixture is treated with about 100 ml of 1N HCl and is extracted 3 times with ethyl acetate. The organic phases are collected, washed with brine, dried (MgSO4) and evaporated under reduced pressure. The residue obtained is chromatographed on an SiO2 column, eluting with CH2Cl2 and then with a mixture of CH2Cl2/MeOH 98/2 and then 95/5. After evaporation of the fractions, the residue is triturated in ethyl ether to yield the title product after filtration.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
84.9 mmol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(Morpholinosulfonyl)phenylboronic acid
4-(Morpholinosulfonyl)phenylboronic acid
4-(Morpholinosulfonyl)phenylboronic acid
4-(Morpholinosulfonyl)phenylboronic acid
4-(Morpholinosulfonyl)phenylboronic acid
4-(Morpholinosulfonyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.